
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group and an ethanol group attached to a cycloheptane ring with an ethyl substituent. It is used in various chemical and industrial applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol typically involves the reaction of cycloheptanone with ethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to reduction reactions to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out in solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the ethanol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted cycloheptane derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Amino-4-methylcycloheptyl)ethan-1-ol
- 2-(1-Amino-4-propylcycloheptyl)ethan-1-ol
- 2-(1-Amino-4-butylcycloheptyl)ethan-1-ol
Uniqueness
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol is unique due to its specific ethyl substituent on the cycloheptane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-(1-amino-4-ethylcycloheptyl)ethanol |
InChI |
InChI=1S/C11H23NO/c1-2-10-4-3-6-11(12,7-5-10)8-9-13/h10,13H,2-9,12H2,1H3 |
Clé InChI |
CKRMNTHYIKBUEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(CC1)(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





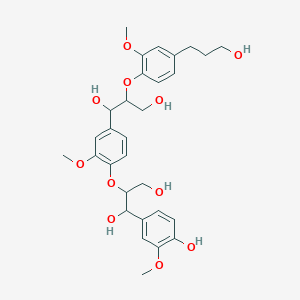
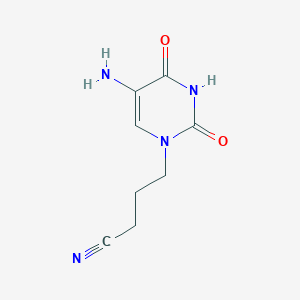

![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
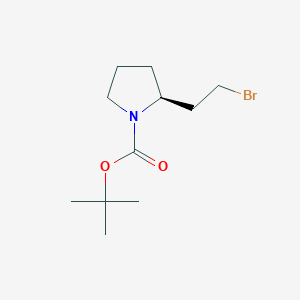
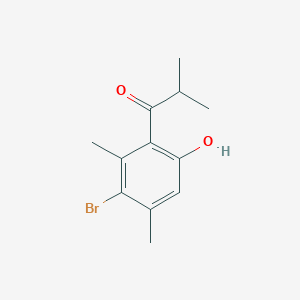
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
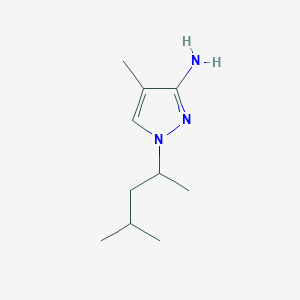

![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
